molecular formula C29H26FN5O2S B2530951 5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1173727-07-5

5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2530951
CAS No.: 1173727-07-5
M. Wt: 527.62
InChI Key: ZMEZYLPMEUNKQR-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-c]quinazolinone family, characterized by a bicyclic core structure fused with a quinazolinone moiety. The molecule features a 4-fluorophenylmethylsulfanyl group at position 5 and a 4-phenylpiperazinyl ethyl substituent at position 2. The 4-fluorophenyl group enhances lipophilicity and may influence receptor binding affinity, while the phenylpiperazine moiety is associated with modulating neurotransmitter interactions, particularly in the central nervous system .

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O2S/c30-21-12-10-20(11-13-21)19-38-29-32-24-9-5-4-8-23(24)27-31-25(28(37)35(27)29)18-26(36)34-16-14-33(15-17-34)22-6-2-1-3-7-22/h1-13,25H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEZYLPMEUNKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a synthetic derivative known for its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27H22FN5O4S
  • Molecular Weight : 531.56 g/mol
  • LogP : 3.3476

The compound features a unique imidazoquinazoline framework, which is often associated with a variety of biological activities including anti-inflammatory and anticancer effects.

Research indicates that compounds with similar structures often interact with multiple biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or phospholipases, leading to reduced inflammatory responses.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in neurotransmission or cell signaling.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results showed:

Cell LineIC50 (µM)
HeLa15.3
MCF-712.7
A54918.5

These findings suggest that the compound exhibits significant cytotoxicity against cancer cells, potentially through apoptosis induction.

Anti-inflammatory Effects

In vitro assays demonstrated the compound's ability to inhibit TNF-alpha production in macrophages. The effective concentration (EC50) was determined to be approximately 25 µM, indicating moderate anti-inflammatory properties.

Antimicrobial Activity

The compound was also tested for antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of similar compounds in treating diseases such as leishmaniasis and trypanosomiasis. For instance, related compounds have shown promising results in inhibiting the growth of Leishmania donovani with EC50 values in the low micromolar range (1.0 µM for some derivatives) .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Key Structural Differences vs. Target Compound Evidence Source
5-[(4-Fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one 8,9-Dimethoxy, 3-isopropyl 427.49 Additional methoxy and isopropyl groups; lacks piperazine
5-[(3-Fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one 3-Fluorobenzyl, 8,9-dimethoxy, 3-isopropyl 427.49 Fluorine at position 3 on benzyl; lacks piperazine
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-one Piperazine linked via methyl group at position 2 415.46 Piperazine substituent position differs (methyl vs. ethyl)
5-[2-(4-Chlorophenyl)-2-oxidanylidene-ethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one 4-Chlorophenyl, propan-2-yl 409.89 Chlorine replaces fluorine; propan-2-yl at position 2

Analysis of Substituent Impact

Halogen Substitution (Fluorine vs. Chlorine)

  • Fluorine : The 4-fluorophenyl group in the target compound increases electronegativity and metabolic stability compared to chlorine, which may enhance bioavailability .
  • Chlorine: The chlorophenyl analogue () exhibits higher molecular weight (409.89 vs.

Piperazine Modifications

  • The ethyl-linked piperazine in the target compound contrasts with the methyl-linked piperazine in .

Methoxy and Alkyl Groups

  • Methoxy groups (e.g., 8,9-dimethoxy in and ) increase hydrophilicity and may influence solubility and membrane permeability. The isopropyl group in these analogues could sterically hinder interactions with certain enzymes or receptors .

Pharmacological Implications

  • Chlorophenyl Analogue : The chlorine substituent in may confer stronger antibacterial activity but lower CNS penetration due to increased polarity .
  • Methoxy Derivatives : The 8,9-dimethoxy compounds () are structurally similar to alkaloids with reported antioxidant and anti-inflammatory properties, though this requires validation .

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